2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
Overview
Description
2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine ring substituted with a 3,4-dimethoxyphenyl group and a pyrrolidin-1-yl ethanone moiety. Its unique structure makes it a valuable candidate for various applications, particularly in medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridazine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It shows promise as a therapeutic agent due to its ability to penetrate the brain and inhibit specific enzymes involved in disease progression.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the biogenesis of extracellular vesicles. By inhibiting nSMase2, the compound can modulate the release of extracellular vesicles, which play a role in various pathological conditions .
Comparison with Similar Compounds
When compared to similar compounds, 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one stands out due to its unique combination of structural features and biological activities. Similar compounds include:
Phenyl®-1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-ylcarbamate: Another potent inhibitor of nSMase2 with excellent oral bioavailability and brain penetration.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit various biological activities, making them valuable in drug discovery.
Properties
IUPAC Name |
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-23-15-7-5-13(11-16(15)24-2)14-6-8-17(20-19-14)25-12-18(22)21-9-3-4-10-21/h5-8,11H,3-4,9-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSBLUOZMMRJMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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